1D-myo-inositol 6-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
21667-10-7 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m1/s1 |
InChI Key |
INAPMGSXUVUWAF-WWHKVMGRSA-N |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Other CAS No. |
46495-39-0 |
Synonyms |
inositol 4-monophosphate inositol 4-phosphate myoinositol 4-phosphate |
Origin of Product |
United States |
Biosynthesis of Myo Inositol Monophosphates and Their Metabolic Intermediacy
D-Glucose 6-phosphate as the Primary Precursor for Inositol (B14025) Biosynthesis
The biosynthesis of myo-inositol universally begins with D-glucose 6-phosphate, a key intermediate in glycolysis. cdnsciencepub.comresearchgate.net This molecule serves as the foundational substrate for a two-step enzymatic process that ultimately yields myo-inositol. mdpi.com The first and rate-limiting step is the conversion of D-glucose 6-phosphate to 1L-myo-inositol 1-phosphate (also referred to as myo-inositol 3-phosphate), a reaction catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS). researchgate.netscielo.br This initial product is then dephosphorylated by an inositol monophosphatase to produce free myo-inositol. researchgate.netscielo.br This pathway underscores the central role of glucose metabolism in providing the necessary building blocks for the synthesis of inositols and their derivatives, which are involved in processes such as membrane formation, signal transduction, and stress response. scielo.bruliege.be
Enzymatic Synthesis of 1D-myo-inositol 3-phosphate by Myo-inositol 1-phosphate Synthase (MIPS/ISYNA1)
The pivotal enzyme in the de novo synthesis of inositol is L-myo-inositol-1-phosphate synthase (MIPS; EC 5.5.1.4), also known as ISYNA1. scielo.br This enzyme catalyzes the conversion of D-glucose 6-phosphate to 1L-myo-inositol 1-phosphate, which is stereospecifically equivalent to 1D-myo-inositol 3-phosphate. This step is the first committed and rate-limiting reaction in the biosynthesis of all inositol-containing compounds. researchgate.netscielo.br The significance of MIPS is highlighted by its ubiquitous presence across diverse life forms, including bacteria, fungi, plants, and animals, underscoring the fundamental importance of myo-inositol and its derivatives in cellular functions. scielo.brscielo.br
Catalytic Mechanism and Cofactor Requirements (NAD-dependency)
The catalytic mechanism of MIPS is a complex process that involves an intramolecular cyclization of D-glucose 6-phosphate. The reaction is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). cdnsciencepub.comscielo.br The proposed mechanism involves a sequence of at least three reactions occurring on the enzyme. cdnsciencepub.com
First, the 5-hydroxyl group of D-glucose 6-phosphate is oxidized by NAD+, which acts as a hydrogen acceptor, to form the intermediate L-xylo-hexosulose 1-phosphate. This intermediate remains bound to the enzyme. cdnsciencepub.com
Second, this keto-intermediate undergoes an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic product, 2L-2-phospho-2,4,6/3,5-pentahydroxycyclohexanone (also referred to as myo-inosose-2 1-phosphate), which also remains enzyme-bound. cdnsciencepub.com During this cyclization, a hydrogen atom originally at the C-6 position of the substrate is released as a proton. cdnsciencepub.com
Finally, the cyclic intermediate is reduced to 1L-myo-inositol 1-phosphate, with the NADH formed in the initial oxidation step acting as the hydrogen donor. cdnsciencepub.com It is crucial that the NADH remains tightly bound to the enzyme throughout the reaction, as there is no exchange with free nucleotide in the surrounding medium. annualreviews.org
The absolute requirement for NAD+ is demonstrated by the significant loss of enzyme activity when it is omitted from the reaction mixture. scielo.br
Enzyme Kinetics and Regulatory Modulators of MIPS Activity
The activity of MIPS is influenced by various factors, including substrate concentration and the presence of regulatory molecules. The enzyme exhibits typical Michaelis-Menten kinetics with respect to its substrate, D-glucose 6-phosphate, and its cofactor, NAD+. For instance, MIPS purified from the bryophyte Lunularia cruciata showed a Km value of 0.80 mM for D-glucose 6-phosphate and 0.034 mM for NAD+. scielo.br
The activity of MIPS can be modulated by various ions and compounds. For example, the enzyme from Lunularia cruciata is stimulated by ammonium (B1175870) ions (NH4+) and slightly by magnesium (Mg2+) and calcium (Ca2+) ions. scielo.br Conversely, it is inhibited by other divalent cations such as manganese (Mn2+), and strongly inhibited by copper (Cu2+), zinc (Zn2+), and mercury (Hg2+). scielo.br In some organisms, Mg2+ can interfere with the synthesis of 1L-myo-inositol 1-phosphate by promoting the hydrolysis of the substrate and product by Mg2+-dependent phosphatases. nih.gov
Genetic Basis and Isoforms of MIPS
The synthesis of MIPS is directed by specific genes, and in many organisms, multiple isoforms of the enzyme exist. These isoforms may exhibit different kinetic properties, regulatory sensitivities, or expression patterns, suggesting specialized roles in different tissues or under varying physiological conditions. The presence of MIPS genes across a wide range of species, from archaea and bacteria to plants and mammals, points to the ancient and conserved nature of the inositol biosynthetic pathway. scielo.bruliege.be For instance, in plants, different MIPS genes have been identified, and mutations in these genes can lead to significant reductions in phytic acid levels, a major storage form of phosphorus. uliege.be The apparent molecular weight of the native MIPS enzyme can vary between species, with the enzyme from the pteridophyte Diplopterygium glaucum estimated to be approximately 171 kDa. scielo.br
Dephosphorylation of Myo-inositol Monophosphates: Role of Inositol Monophosphatases (IMPase)
Following the synthesis of myo-inositol monophosphates by MIPS, the final step in the de novo production of free myo-inositol is the removal of the phosphate (B84403) group. This crucial dephosphorylation reaction is catalyzed by inositol monophosphatases (IMPases; EC 3.1.3.25). scielo.brscielo.br These enzymes are typically dependent on magnesium ions (Mg2+) for their activity. scielo.br The action of IMPase releases inorganic phosphate and myo-inositol, which can then be utilized in various cellular pathways, including the synthesis of phosphoinositides and other inositol phosphates. scielo.br
Substrate Specificity towards Myo-inositol Monophosphate Isomers (e.g., 1D-myo-inositol 6-phosphate, 1D-myo-inositol 3-phosphate)
Inositol monophosphatases can exhibit varying degrees of specificity towards different isomers of myo-inositol monophosphate. The primary product of the MIPS reaction is 1L-myo-inositol 1-phosphate, which is identical to 1D-myo-inositol 3-phosphate. IMPases act on this substrate to produce myo-inositol. While the information from the provided search results does not explicitly detail the substrate specificity of IMPase for this compound, it is known that these enzymes can hydrolyze other inositol monophosphate isomers. The precise substrate preference can vary depending on the specific IMPase isoform and the organism.
Isomeric Relationships and Metabolic Interconversions within Myo-inositol Monophosphates
The structural diversity of inositol phosphates is a cornerstone of their functional complexity in cellular signaling. Inositol itself exists as nine distinct stereoisomers, with myo-inositol being the most prevalent and biologically significant form in eukaryotes. wikipedia.orgresearchgate.netmdpi.com The phosphorylation of the myo-inositol ring at its six different hydroxyl positions gives rise to a variety of positional isomers for each phosphorylation state. For myo-inositol monophosphates, this means several isomers can exist, such as myo-inositol 1-phosphate, myo-inositol 2-phosphate, and the product of MIPS, myo-inositol 3-phosphate. nih.gov
The various isomers of myo-inositol monophosphate are not synthesized directly from myo-inositol by kinases, as such enzymes are not known to exist in human cells for this purpose. caldic.com Instead, their formation and interconversion are governed by a dynamic system of phosphorylation and dephosphorylation reactions within the broader inositol phosphate metabolic network. caldic.comnih.gov
Higher-order inositol polyphosphates, such as inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), are synthesized from phosphatidylinositol lipids and act as second messengers. wikipedia.orgnih.gov The metabolism of these polyphosphates, aimed at signal termination and recycling of inositol, is carried out by a suite of specific phosphatases. This degradative cascade is a primary source for the various myo-inositol monophosphate isomers. nih.gov For example, the sequential dephosphorylation of inositol 1,3,4-trisphosphate can yield inositol 1- or 3-monophosphates. nih.gov Similarly, the action of inositol polyphosphate 5-phosphatases on their substrates eventually leads to monophosphate products. nih.gov
The formation of specific isomers like this compound is thus a result of the precise action of these phosphatases on more highly phosphorylated precursors. The multiple inositol polyphosphate phosphatase 1 (MINPP1), for instance, is an enzyme capable of dephosphorylating inositol hexakisphosphate (InsP6), initiating a cascade that generates various lower inositol phosphates, ultimately converging on species like inositol 2-phosphate. acs.org This highlights that the cellular pool of myo-inositol monophosphates is a complex mixture of isomers whose relative concentrations are tightly controlled by the coordinated activity of numerous kinases and phosphatases, reflecting the intricate nature of inositol-based signaling.
Table 2: Examples of myo-inositol Monophosphate Isomers and Their Metabolic Origins
| Isomer | Precursor(s) | Key Enzyme(s) |
| 1D-myo-inositol 3-phosphate | D-glucose 6-phosphate | 1D-myo-inositol 3-phosphate synthase (MIPS) |
| myo-inositol 1-phosphate | Inositol 1,3-bisphosphate, Inositol 1,4-bisphosphate | Inositol polyphosphate phosphatases |
| myo-inositol 4-phosphate | Inositol 1,4-bisphosphate, Inositol 3,4-bisphosphate | Inositol polyphosphate phosphatases |
| myo-inositol 2-phosphate | Inositol 1,2-bisphosphate, Inositol 2,3-bisphosphate | Multiple inositol polyphosphate phosphatase 1 (MINPP1) |
Downstream Inositol Phosphate Metabolism and Signaling Cascades
Pathways to Higher Inositol (B14025) Polyphosphates (InsP4, InsP5, InsP6/Phytic Acid)
The journey from a monophosphorylated inositol to the fully phosphorylated inositol hexakisphosphate (InsP6), also known as phytic acid, involves a series of phosphorylation events. biorxiv.org This process is not random; it is a coordinated cascade catalyzed by specific enzymes that add phosphate (B84403) groups to designated positions on the myo-inositol ring. mdpi.com These pathways ensure the timely and localized production of various inositol polyphosphates, each with potentially unique signaling roles within the cell.
The synthesis of higher inositol polyphosphates is orchestrated by a family of inositol polyphosphate kinases. Two main pathways for InsP6 biosynthesis have been proposed: a lipid-dependent pathway and a lipid-independent pathway. nih.gov
Lipid-Dependent Pathway : This pathway begins with the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC), which releases inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.govmolbiolcell.org This molecule then serves as the starting point for a series of phosphorylations. nih.gov
Inositol Polyphosphate Multikinase (IPMK) , also known as IPK2, is a key enzyme that can phosphorylate Ins(1,4,5)P3 at multiple positions. mdpi.comenzyme-database.org It catalyzes the phosphorylation of Ins(1,4,5)P3 to inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) and subsequently to inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5). enzyme-database.org
Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1) performs the final step, phosphorylating Ins(1,3,4,5,6)P5 to generate InsP6. molbiolcell.orgnih.gov IPK1 exhibits high specificity for its substrate, ensuring the efficient production of the fully phosphorylated InsP6. nih.gov
Lipid-Independent Pathway : This pathway, particularly prominent in plants, starts with the phosphorylation of myo-inositol. mdpi.comnih.gov
Myo-inositol is first phosphorylated to produce inositol 3-phosphate (Ins(3)P). nih.gov
A series of kinases, including inositol 1,3,4-trisphosphate 5/6-kinases (ITP5/6K) , sequentially phosphorylate the inositol ring to build up to InsP5. nih.govbiorxiv.org
As in the lipid-dependent pathway, IPK1 completes the synthesis by converting InsP5 to InsP6. biorxiv.org
The table below summarizes the key enzymes and their roles in the sequential phosphorylation leading to InsP6.
| Enzyme | Alternative Name(s) | Key Reaction(s) | Pathway Association |
|---|---|---|---|
| Inositol Polyphosphate Multikinase | IPMK, IPK2 | Phosphorylates Ins(1,4,5)P3 to Ins(1,4,5,6)P4 and then to Ins(1,3,4,5,6)P5. enzyme-database.org | Lipid-Dependent |
| Inositol 1,3,4,5,6-pentakisphosphate 2-kinase | IPK1, IP5-2K | Phosphorylates Ins(1,3,4,5,6)P5 to InsP6. molbiolcell.org | Lipid-Dependent & Lipid-Independent |
| Inositol 1,3,4-trisphosphate 5/6-kinase | ITP5/6K | Participates in the sequential phosphorylation from InsP3 towards InsP5. nih.gov | Lipid-Independent |
While the major, well-characterized pathways to InsP6 often start from Ins(1,4,5)P3 or Ins(3)P, other inositol monophosphates, including 1D-myo-inositol 6-phosphate (Ins(6)P1), can feed into this complex metabolic network. Ins(6)P1 is an isomer of Ins(3)P, which is the direct product of the enzyme myo-inositol-phosphate synthase (MIPS) acting on glucose-6-phosphate. egoipcos.com
Sequential Phosphorylation by Inositol Polyphosphate Kinases (e.g., IPK1, IPK2, ITP5/6K)
Inositol Pyrophosphate (PP-InsP) Generation and Functional Significance
The inositol phosphate signaling story extends beyond the hexakisphosphate form. InsP6 serves as the substrate for another class of kinases that generate inositol pyrophosphates (PP-InsPs), also known as diphosphoinositol polyphosphates (PP-InsPs). frontiersin.orgfrontiersin.org These are highly energetic molecules characterized by the presence of one or two pyrophosphate (diphosphate) groups attached to the inositol ring. frontiersin.org
The synthesis of PP-InsPs is primarily handled by two families of kinases:
Inositol Hexakisphosphate Kinases (IP6Ks) : These enzymes phosphorylate InsP6 at the 5-position to produce 5-diphosphoinositol pentakisphosphate (5-InsP7). frontiersin.orgfrontiersin.org
Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) : These enzymes phosphorylate InsP6 at the 1- or 3-position to generate 1/3-InsP7. frontiersin.org
These two kinase families can act on each other's products, leading to the formation of bis-diphosphoinositol tetrakisphosphate (InsP8), which has pyrophosphate groups at two different positions on the ring (e.g., 1,5-InsP8). frontiersin.orgfrontiersin.org
PP-InsPs are potent signaling molecules involved in a vast array of cellular processes, despite their low abundance compared to InsP6. mdpi.comresearchgate.net Their high-energy pyrophosphate bonds make them suitable for unique regulatory functions.
Key functions of inositol pyrophosphates include:
Nutrient and Energy Sensing : PP-InsPs play a conserved role in sensing cellular energy status and inorganic phosphate (Pi) homeostasis across eukaryotes, from yeast to plants and animals. mdpi.complos.org For example, 1,5-InsP8 accumulates under Pi-sufficient conditions in plants and binds to SPX domain-containing proteins to regulate phosphate starvation responses. biorxiv.orgplos.org
Protein Regulation : PP-InsPs can regulate protein function through two primary mechanisms: allosteric binding to protein targets or through a novel post-translational modification called protein pyrophosphorylation, where the terminal β-phosphate of a PP-InsP is transferred to a serine residue on a target protein. frontiersin.org
Diverse Cellular Processes : Research has implicated PP-InsPs in a wide range of functions, including vesicular trafficking, hormone signaling, immune responses, and the regulation of cell growth and development. frontiersin.orgresearchgate.netplos.org
| PP-InsP Molecule | Synthesizing Kinase(s) | Key Functions |
|---|---|---|
| 5-InsP7 | IP6K | Regulates mRNA stability, protein secretion, and cellular energy homeostasis. researchgate.net |
| 1/3-InsP7 | PPIP5K | Intermediate in the synthesis of InsP8. frontiersin.org |
| 1,5-InsP8 | IP6K and PPIP5K | Acts as a nutrient messenger in phosphate homeostasis. plos.org Implicated in jasmonic acid signaling in plants. biorxiv.org |
Interconnections with Phosphatidylinositol (PtdIns) Metabolism
The metabolism of soluble inositol phosphates is not a closed system; it is deeply interconnected with the metabolism of phosphatidylinositols (PtdIns), which are lipid components of cellular membranes. nih.gov This crosstalk ensures that signaling pathways originating at the cell membrane can be transmitted throughout the cell via soluble messengers.
The primary link from the PtdIns cycle to the soluble InsP pathway is the action of Phospholipase C (PLC) . allenpress.com Upon stimulation by various extracellular signals, PLC enzymes cleave phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor but critical phospholipid in the plasma membrane. allenpress.comwikipedia.org This cleavage event has two important consequences:
It generates diacylglycerol (DAG) , which remains in the membrane and acts as a signaling molecule itself, notably by activating protein kinase C (PKC). nih.gov
It releases inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) into the cytosol. allenpress.comnih.gov
This liberated Ins(1,4,5)P3 is a pivotal node. It can be dephosphorylated to recycle back to myo-inositol, which can then be used by phosphatidylinositol synthase (PIS) to synthesize new PtdIns in the endoplasmic reticulum, thus completing the cycle. nih.govnih.gov Alternatively, and more central to this discussion, Ins(1,4,5)P3 can enter the kinase cascade described in section 3.1.1, serving as the direct precursor for the synthesis of higher inositol polyphosphates like InsP4, InsP5, and ultimately InsP6. nih.govmolbiolcell.org
The connection is not unidirectional. Soluble inositol polyphosphates can, in turn, influence the PtdIns pathway. For instance, certain higher inositol polyphosphates, such as Ins(1,3,4,5,6)P5 and the pyrophosphate 5-InsP7, have been shown to antagonize the action of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key lipid second messenger in growth and survival pathways. mdpi.com This highlights a sophisticated feedback mechanism where the products of the soluble pathway can regulate the lipid-based signaling cascades from which they originated. This interplay allows for the fine-tuning of critical cellular processes like cell growth, proliferation, and metabolism. mdpi.com
Cellular and Organismal Functions of 1d Myo Inositol 6 Phosphate and Its Derivatives in Research Contexts
Role in Phosphorus Homeostasis and Storage
1D-myo-inositol 6-phosphate is a central molecule in the intricate network of phosphorus homeostasis and storage within organisms, particularly in plants. Its fully phosphorylated derivative, myo-inositol hexakisphosphate (InsP6), also known as phytic acid, serves as the primary phosphorus reservoir in seeds. frontiersin.orgoup.com In fact, InsP6 can account for up to 90% of the total phosphorus in seeds. nih.gov During seed development, InsP6 accumulates in specialized microbodies called globoids, where it forms mixed salts with essential cations like potassium, magnesium, zinc, calcium, iron, and manganese. frontiersin.org
Upon germination, this stored phosphorus is mobilized through the action of enzymes called phytases, which hydrolyze InsP6 to release inorganic phosphate (B84403) (Pi) and myo-inositol, providing essential nutrients for the growing seedling. frontiersin.org This process underscores the critical role of the inositol (B14025) phosphate pathway in ensuring the availability of phosphorus, a vital component of nucleic acids, ATP, and phospholipids, during the earliest stages of plant life.
Recent research has unveiled a more dynamic role for inositol phosphates, including their pyrophosphorylated derivatives (PP-InsPs), in cellular phosphorus sensing and signaling. oup.comannualreviews.org In plants, inositol pyrophosphates such as InsP7 and InsP8 are emerging as key signaling molecules that regulate the phosphate starvation response (PSR). oup.comelifesciences.org These molecules act as intracellular signals that reflect the cellular phosphate status. For instance, studies in the liverwort Marchantia polymorpha have shown that the levels of PP-InsPs respond more rapidly to changes in cellular Pi availability than less phosphorylated inositol phosphates. oup.com
The mechanism of this regulation involves the interaction of PP-InsPs with SPX domain-containing proteins, which are central regulators of Pi homeostasis. elifesciences.org Inositol pyrophosphates bind to SPX domains and modulate the activity of transcription factors like PHR1, which controls the expression of genes involved in the phosphate starvation response. oup.comelifesciences.org Specifically, InsP8 has been shown to have a high affinity for stabilizing the complex between PHR and SPX proteins. oup.com The enzymes responsible for the synthesis of these PP-InsPs, such as the VIH1/2 kinases in Arabidopsis, are themselves regulated by cellular ATP and Pi levels, creating a sophisticated feedback loop that allows plants to precisely adjust their response to phosphorus availability. elifesciences.org
Table 1: Key Molecules and their Roles in Phosphorus Homeostasis
| Molecule | Function | Key Research Findings |
|---|---|---|
| This compound | Precursor to phytic acid (InsP6). | Central to the synthesis of the primary phosphorus storage compound in seeds. |
| myo-Inositol hexakisphosphate (InsP6 / Phytic Acid) | Primary phosphorus and cation storage form in seeds. frontiersin.orgoup.com | Can constitute up to 90% of total seed phosphorus. nih.gov |
| Inositol Pyrophosphates (PP-InsPs, e.g., InsP7, InsP8) | Signaling molecules in cellular phosphate sensing. oup.comannualreviews.org | Regulate the phosphate starvation response by interacting with SPX domain proteins. oup.comelifesciences.org |
| Phytases | Enzymes that hydrolyze InsP6 during germination. frontiersin.org | Release inorganic phosphate and myo-inositol to nourish the developing seedling. frontiersin.org |
| VIH1/2 Kinases | Enzymes that synthesize inositol pyrophosphates. elifesciences.org | Their activity is modulated by cellular ATP and Pi levels, forming a regulatory feedback loop. elifesciences.org |
Involvement in Cellular Stress Response Mechanisms
The pathway originating with this compound is integral to how cells, particularly in plants, respond to a variety of environmental challenges. Myo-inositol and its phosphorylated derivatives are involved in signaling pathways that help organisms adapt to both abiotic and biotic stressors. uliege.beresearchgate.net
Abiotic Stress Adaptation (e.g., Osmoregulation, Salinity Tolerance)
Myo-inositol, derived from the dephosphorylation of this compound, and its metabolites are crucial for tolerance to abiotic stresses like high salinity and osmotic stress. uliege.beresearchgate.net In many plants, myo-inositol serves as a precursor for the synthesis of compatible solutes, or osmolytes, which accumulate in the cytoplasm to maintain osmotic balance without interfering with cellular functions. researchgate.netnih.gov For example, in the halophyte ice plant, myo-inositol is a precursor to pinitol, a cyclic sugar alcohol that plays a significant role in osmoregulation. researchgate.net
Studies in various organisms have demonstrated a direct link between the myo-inositol biosynthesis pathway and salinity tolerance. In tilapia, exposure to high salinity leads to the upregulation of the enzymes in the myo-inositol biosynthesis pathway, namely myo-inositol phosphate synthase (MIPS) and inositol monophosphatase 1 (IMPA1). nih.govescholarship.org This response suggests that the increased production of myo-inositol is a protective mechanism against osmotic stress. nih.gov Similarly, in the halophytic wild rice Porteresia coarctata, a salt-tolerant MIPS enzyme allows for the continued production of inositol even under high salt conditions, contributing to the plant's resilience. nih.gov The accumulation of myo-inositol and its derivatives helps cells to counteract the negative effects of high external salt concentrations, thereby protecting cellular structures and functions. researchgate.netnih.gov
Biotic Stress Responses
In addition to abiotic stress, the inositol phosphate pathway is also implicated in the plant's defense against pathogens. researchgate.net Myo-inositol hexakisphosphate (InsP6) and its more highly phosphorylated derivatives, the inositol pyrophosphates (PP-InsPs), are involved in regulating basal immunity. frontiersin.org While the precise mechanisms are still being unraveled, studies have shown that mutants with altered levels of inositol phosphates can exhibit changes in their susceptibility to pathogens. researchgate.netmdpi.com
For instance, some research suggests that InsP6 is important for maintaining basal defenses against certain bacteria. frontiersin.org However, other studies indicate that it may not be directly involved in triggering plant defense responses, pointing instead to a role for the higher inositol pyrophosphates, InsP7 and InsP8. frontiersin.org These molecules are thought to be involved in signaling pathways related to defense hormones like salicylic (B10762653) acid and jasmonate. frontiersin.org Furthermore, some studies have linked disruptions in myo-inositol synthesis to an enhanced defense response and even programmed cell death, suggesting a complex regulatory role for this pathway in mediating the plant's interaction with pathogens. mdpi.com
Table 2: Research Findings on the Role of Inositol Phosphates in Stress Response
| Stress Type | Organism | Key Findings | Reference |
|---|---|---|---|
| Salinity Tolerance | Tilapia | Upregulation of MIPS and IMPA1 enzymes in response to high salinity. | nih.govescholarship.org |
| Salinity Tolerance | Ice Plant | Myo-inositol serves as a precursor for the osmolyte pinitol. | researchgate.net |
| Salinity Tolerance | Porteresia coarctata (wild rice) | A salt-tolerant MIPS enzyme enables continued inositol production under stress. | nih.gov |
| Biotic Stress | Arabidopsis thaliana | InsP6 and PP-InsPs (InsP7, InsP8) are implicated in basal immunity and defense hormone signaling. | frontiersin.org |
| Biotic Stress | Arabidopsis thaliana | Mutants with impaired myo-inositol synthesis can show enhanced pathogen resistance and programmed cell death. | mdpi.com |
Contribution to Cell Wall Biogenesis and Structural Integrity
Myo-inositol, which is synthesized from glucose-6-phosphate via 1D-myo-inositol 3-phosphate (an isomer of this compound), is a fundamental building block for components of the plant cell wall. uliege.beresearchgate.net It serves as a precursor for the synthesis of UDP-glucuronic acid, which is then incorporated into pectins and hemicelluloses, two major polysaccharide components of the plant cell wall. researchgate.net This metabolic link highlights the importance of the inositol pathway in providing the necessary substrates for the construction and maintenance of the cell wall, a structure that is essential for cell shape, mechanical support, and protection. researchgate.netresearchgate.net
In addition to its role as a precursor for polysaccharides, inositol-containing molecules are also integral parts of the cell membrane, which is closely associated with the cell wall. Phosphatidylinositol and its phosphorylated derivatives (phosphoinositides) are key components of cellular membranes and are involved in signaling pathways that can influence cell wall-related processes. nih.gov For example, in Mycobacterium tuberculosis, phosphatidylinositol mannosides (PIMs), which have a phosphatidyl-myo-inositol anchor, are crucial components of the cell envelope. nih.gov While this is in a prokaryotic system, it illustrates the conserved importance of inositol-containing lipids in cell envelope structures.
Regulation of Cell Growth and Development
The metabolic pathway involving this compound and its derivatives plays a multifaceted role in regulating the growth and development of organisms. uliege.becreative-proteomics.com Myo-inositol itself is involved in a wide range of cellular processes that are fundamental to growth, including signal transduction, membrane trafficking, and hormone metabolism. uliege.be The synthesis of inositol phosphates is tightly regulated and is essential for normal progression through developmental stages. smpdb.ca
Inositol pyrophosphates (PP-InsPs) are also emerging as important regulators of cell growth. mdpi.com In mammalian cells, for instance, these molecules have been shown to influence key biological processes that are integral to growth and metabolism. mdpi.com The enzymes that synthesize PP-InsPs, such as IP6 kinases and PPIP5 kinases, are being studied for their roles in controlling cellular growth pathways. mdpi.com
Embryogenesis and Seed Development
The synthesis of myo-inositol and its subsequent conversion into phytic acid (InsP6) are critically important during embryogenesis and seed development in plants. uliege.beresearchgate.net The enzyme myo-inositol-1-phosphate synthase (MIPS), which initiates this pathway, is highly expressed in developing seeds. oup.comuliege.be Studies in soybean have shown that MIPS is localized in specific maternal tissues and in the developing embryo at very early stages, indicating its crucial role from the outset of seed formation. oup.com
A complete disruption of the myo-inositol pathway through mutations in the MIPS gene can have severe consequences, often leading to the abortion of immature seeds. researchgate.net This demonstrates that the functions of myo-inositol and its derivatives extend beyond simply storing phosphorus. They are essential for the biochemical pathways that support normal embryo development and germination. uliege.beresearchgate.net In Arabidopsis, while the synthesis of myo-inositol-1-phosphate occurs in the endosperm, the final product, InsP6, is primarily accumulated in the embryo. oup.com This suggests a complex interplay and transport of these molecules between different seed tissues during development, highlighting a coordinated effort to provision the embryo for future growth. oup.com
In a broader context, myo-inositol is also vital during embryonic development in mammals. It functions as an osmolyte, helps form cell membranes, and provides substrates for nucleic acid synthesis. nih.gov The ability of the embryo to synthesize myo-inositol de novo from glucose-6-phosphate is considered an important aspect of early development. nih.gov
Programmed Cell Death Regulation
Inositol phosphates, including derivatives of this compound, play a role in the intricate regulation of programmed cell death, or apoptosis. Research indicates that the levels of highly phosphorylated inositol phosphates, such as inositol hexakisphosphate (InsP6), can influence apoptotic pathways. The synthesis of InsP6 is a multi-step process, and the enzyme inositol pentakisphosphate 2-kinase, which catalyzes the final step, has been shown to protect cells from apoptosis. Conversely, reducing the levels of this enzyme through RNA interference enhances apoptosis, suggesting that InsP6 or its pyrophosphate derivatives are involved in cell survival signals. nih.gov
One of the mechanisms by which inositol phosphates may regulate apoptosis is through their interaction with key signaling proteins. For instance, inositol polyphosphate multikinase (IPMK) has been implicated in modifying TNF-alpha-induced apoptosis by interfering with the activation of the TNFRSF1A-associated death domain. uniprot.org Furthermore, Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1), an enzyme that dephosphorylates InsP6, is thought to play a role in apoptosis and ER-related stress. acs.org The regulation of intracellular inositol polyphosphate pools by enzymes like MINPP1 can control the availability of these signaling molecules, which in turn may influence cell death pathways. uniprot.org
Signal Transduction Pathways and Network Integration
This compound and its derivatives are integral components of a complex signaling network that allows cells to respond to a myriad of external and internal cues. nih.govnih.gov This network involves a vast array of inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs) that are interconverted by a series of kinases and phosphatases, creating a sophisticated signaling code. nih.gov
Integration with Hormone Signaling (e.g., Auxin, Salicylic Acid, Ethylene)
In plants, inositol phosphates and their pyrophosphate derivatives are deeply integrated with hormone signaling pathways, influencing growth, development, and stress responses. Inositol pyrophosphates (PP-InsPs) have been shown to be crucial for responses to hormones like auxin, salicylic acid, and jasmonate. frontiersin.org For example, InsP6 has been identified as a co-factor for the binding of the plant hormone auxin to its receptor, TIR1. nih.gov
Research suggests that PP-InsPs may function as cofactors for hormone receptors and transcription factor complexes. mdpi.com This is exemplified in auxin signaling, where PP-InsPs are thought to modulate the interaction between the auxin receptor TIR1 and its target transcriptional repressors. mdpi.com Furthermore, there is evidence of crosstalk between inositol signaling and other hormone pathways, such as the antagonistic relationship between abscisic acid (ABA) and gibberellic acid (GA). Mutants with elevated levels of inositol 1,4,5-trisphosphate exhibit altered responses to ABA, highlighting the role of inositol phosphates in mediating hormonal balance. tandfonline.com The degradation of higher inositol pyrophosphates by certain pathogen effectors can also influence host hormone signaling pathways, such as those mediated by jasmonate or ethylene, to the pathogen's advantage. frontiersin.org
Second Messenger Functions of Inositol Phosphates
The role of inositol phosphates as second messengers is a cornerstone of cellular signal transduction. nih.govoup.com The canonical example is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). wikipedia.orgahajournals.org InsP3 is a soluble molecule that diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytosol. nih.govwikipedia.orgphysiology.org This elevation in intracellular calcium is a ubiquitous signal that controls a vast array of cellular processes, including metabolism, secretion, fertilization, and cell proliferation. nih.govphysiology.org
The signaling cascade does not end with InsP3. It can be further phosphorylated to generate a variety of "higher order" inositol phosphates, including inositol 1,3,4,5-tetrakisphosphate (InsP4), which may also have direct signaling roles, such as activating calcium channels in the plasma membrane. tandfonline.com The intricate network of inositol phosphate metabolism allows for a highly regulated and nuanced signaling system. nih.gov More recently, inositol pyrophosphates (PP-InsPs), which contain high-energy pyrophosphate bonds, have emerged as a new class of signaling molecules involved in diverse cellular processes. bohrium.commdpi.com
Linkages to Broader Metabolic Signaling Networks (e.g., AMPK Pathway)
The inositol phosphate signaling network is intricately linked with broader metabolic signaling pathways, acting as a coordinator of metabolic adaptability. nih.govresearchgate.net Inositol phosphates and pyrophosphates are involved in regulating energy homeostasis, nutrient uptake, and metabolic programming. nih.gov There is evidence for the participation of inositol phosphate signaling in the regulation of the AMP-activated protein kinase (AMPK) and mTOR pathways, which are central regulators of cellular energy status. nih.gov
Inositol pyrophosphates, in particular, are viewed as "metabolic messengers" that can report on the cell's energetic state and phosphate availability. pnas.orgportlandpress.com For example, in yeast, the cyclin-CDK-CKI complex Pho80-Pho85-Pho81, which is involved in sensing phosphate availability, is inhibited by a specific inositol pyrophosphate, 1PP-IP5. portlandpress.com This demonstrates a direct link between inositol pyrophosphate levels and the regulation of metabolic responses to nutrient availability. Furthermore, studies in Saccharomyces cerevisiae have revealed that inositol polyphosphate binding proteins are overrepresented in pathways involved in nucleotide metabolism, glucose metabolism, and ribosome biogenesis, further highlighting the central role of these molecules in integrating signaling and metabolic networks. pnas.org
Role in Cellular Ion Homeostasis (e.g., Calcium, Iron, Zinc)
Inositol phosphates, particularly in their fully phosphorylated form as phytic acid (InsP6), are potent chelators of multivalent metal ions. ipb.pt This property underlies their significant role in cellular ion homeostasis, particularly for essential minerals like calcium, iron, and zinc. nih.govnih.govmdpi.com
The primary mechanism of action of InsP3 as a second messenger is the mobilization of intracellular calcium stores, a critical aspect of calcium homeostasis. physiology.orgnih.govbiologists.com By binding to its receptors on the endoplasmic reticulum, InsP3 triggers the release of Ca2+ into the cytoplasm, initiating a cascade of calcium-dependent cellular events. wikipedia.orgbohrium.com
Beyond calcium signaling, the chelation properties of higher inositol phosphates like phytic acid have a major impact on the bioavailability of other cations. nih.govlv-pharm.rs Phytic acid can form stable, insoluble complexes with minerals such as iron and zinc, which can inhibit their absorption in the gastrointestinal tract of monogastric animals. nih.govnih.govmdpi.com This has significant nutritional implications, as high levels of phytic acid in plant-based diets can reduce the bioavailability of these essential minerals. nih.govmdpi.com The strength of chelation by phytic acid follows the order Fe3+ > Zn2+ > Ca2+. ipb.pt The enzymatic degradation of phytic acid by phytases can release these chelated minerals, thereby increasing their bioavailability. lv-pharm.rs
The regulation of intracellular inositol polyphosphate pools by enzymes such as MINPP1 can also control the availability of intracellular iron and calcium, which are crucial for proper neuronal development and homeostasis. uniprot.org
Functions in Specific Model Organisms and Cellular Systems
The fundamental roles of this compound and its derivatives in cellular signaling and metabolism are conserved across a wide range of eukaryotic organisms, from yeast to plants and mammals. However, specific functions and regulatory nuances are often studied in model systems.
In the budding yeast Saccharomyces cerevisiae, myo-inositol-6-phosphate is a known metabolite. nih.gov In this organism, inositol phosphates are involved in the regulation of mRNA export from the nucleus and chromatin remodeling. nih.govymdb.ca Yeast has been a powerful model for dissecting the pathways of inositol phosphate synthesis and identifying the protein targets of these signaling molecules, revealing their roles in nucleotide metabolism, ribosome biogenesis, and stress responses. pnas.orgnih.gov
In plants, inositol phosphates are crucial for a wide array of processes. Myo-inositol, the precursor for this compound, is involved in membrane biogenesis, programmed cell death, growth regulation, and stress signaling. researchgate.net Phytic acid (InsP6) serves as the primary storage form of phosphorus in seeds, to be utilized during germination and seedling growth. nih.govymdb.ca As mentioned previously, inositol phosphates are also key players in plant hormone signaling. frontiersin.orgmdpi.com
In mammalian cells, the concentrations of myo-inositol and its phosphorylated derivatives are significantly higher inside the cell than outside. vulcanchem.comwikipedia.org The inositol phosphate signaling network influences nearly every cellular function, and its dysregulation is implicated in various pathological conditions. nih.gov For example, the InsP3/Ca2+ signaling pathway is involved in brain development and function, and alterations in this pathway are associated with neurodegenerative diseases. bohrium.com Inositol pyrophosphates have been shown to regulate key biological processes such as cell growth, vesicle trafficking, and energy homeostasis in mammals. mdpi.com
Interactive Data Table: Selected Inositol Phosphates and Their Functions
| Compound Name | Key Function(s) | Cellular Location |
| 1D-myo-inositol 1,4,5-trisphosphate (InsP3) | Second messenger, mobilizes intracellular calcium. nih.govwikipedia.org | Cytoplasm, Endoplasmic Reticulum |
| Inositol hexakisphosphate (InsP6/Phytic Acid) | Phosphate storage, ion chelation (Fe, Zn, Ca), signaling. nih.govymdb.ca | Various, prominent in plant seeds |
| Inositol Pyrophosphates (e.g., 5-IP7, InsP8) | Metabolic sensing, hormone signaling, regulation of protein function. mdpi.commdpi.com | Various subcellular compartments |
Plant Systems (e.g., Arabidopsis thaliana, Tomato, Rice, Soybean, Apple)
This compound, also known as phytic acid (InsP6), and its derivatives are central to a multitude of physiological processes in plants. wikipedia.orgencyclopedia.pub These molecules are not only the primary storage form of phosphorus in seeds but also act as crucial signaling molecules involved in various aspects of plant growth, development, and stress response. mdpi.comfrontiersin.org
In the model plant Arabidopsis thaliana, the biosynthesis of myo-inositol is a critical process. The myo-inositol 1-phosphate synthase1 (MIPS1) gene is essential for the synthesis of myo-inositol and plays a role in suppressing programmed cell death. nih.govuniprot.org Mutants lacking functional MIPS1 exhibit stunted growth and spontaneous cell death, highlighting the importance of myo-inositol and its phosphorylated derivatives in maintaining cellular homeostasis. nih.gov Furthermore, InsP6 has been identified as a cofactor for the TIR1 auxin receptor, implicating it in hormone signaling pathways that govern plant development. researchgate.netnih.gov Inositol pyrophosphates (PP-InsPs), which are derived from InsP6, are also emerging as key signaling molecules in plants, potentially involved in energy homeostasis, phosphate sensing, and immune responses. frontiersin.orgresearchfeatures.com Studies on Arabidopsis have shown that inositol polyphosphates are involved in regulating auxin responses and are crucial for the plant's response to phosphate starvation. vt.eduoup.com Specifically, the inositol polyphosphate kinase ITPK1 is involved in these processes. vt.edu The biosynthesis of InsP6 is also linked to pathogen defense, with studies showing that mutations in genes like IPS2 and IPK1 increase susceptibility to pathogens such as Pseudomonas syringae pv. tomato. nih.gov
Research in other plant systems further underscores the diverse roles of inositol phosphates. In tomatoes, myo-inositol has been shown to enhance cold tolerance. researchgate.net In rice and soybeans, as in most cereals and legumes, InsP6 serves as the major phosphorus reserve in seeds, which is mobilized during germination to support seedling growth. mdpi.com The development of low phytic acid (lpa) mutant lines in various crop species, including rice and soybean, has been a significant area of research aimed at improving the nutritional quality of these crops by increasing mineral bioavailability. wikipedia.orgnih.gov However, these mutations can sometimes lead to negative pleiotropic effects on plant growth and stress responses, indicating the critical roles of InsP6 beyond phosphorus storage. encyclopedia.pub While specific data on apples is less abundant in the provided results, the general functions of inositol phosphates as signaling molecules and storage compounds are conserved across the plant kingdom. wikipedia.orgfrontiersin.org
Table 1: Research Findings on this compound and its Derivatives in Plant Systems
| Organism | Key Findings | References |
| Arabidopsis thaliana | Essential for myo-inositol synthesis and suppression of cell death. | nih.govuniprot.org |
| Cofactor for the TIR1 auxin receptor, involved in hormone signaling. | researchgate.netnih.gov | |
| Inositol pyrophosphates (PP-InsPs) are involved in energy homeostasis, phosphate sensing, and immune responses. | frontiersin.orgresearchfeatures.com | |
| Inositol polyphosphates regulate auxin responses and phosphate starvation responses. | vt.eduoup.com | |
| Biosynthesis of InsP6 is important for defense against pathogens like Pseudomonas syringae. | nih.gov | |
| Tomato | Myo-inositol enhances cold tolerance. | researchgate.net |
| Rice | InsP6 is the primary phosphorus store in seeds. | mdpi.com |
| Low phytic acid (lpa) mutants have been developed to improve nutritional quality. | wikipedia.orgnih.gov | |
| Soybean | InsP6 serves as the major phosphorus reserve in seeds. | mdpi.com |
| Low phytic acid (lpa) mutants have been developed. | wikipedia.orgnih.gov |
Yeast and Fungal Systems (e.g., Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans)
In yeast and fungal systems, this compound and its derivatives are integral to a wide array of cellular functions, including signaling, stress response, and pathogenesis. plos.orgnih.gov
In the budding yeast Saccharomyces cerevisiae, inositol polyphosphates, particularly inositol pyrophosphates (PP-InsPs), are recognized as important signaling molecules that regulate processes such as cell cycle progression, growth, and stress responses. mdpi.com The enzymes Kcs1 and Vip1 are key to the synthesis of these PP-InsPs. mdpi.com Research has shown that inositol polyphosphate levels are linked to filamentous growth, a response to nutrient stress. plos.org Furthermore, inositol polyphosphates are involved in regulating phosphate homeostasis. biorxiv.org Affinity-based studies have identified numerous protein targets of inositol polyphosphates, implicating them in diverse cellular processes like nucleotide metabolism and ribosome biogenesis. pnas.org
In the pathogenic fungus Candida albicans, the inositol polyphosphate kinase Ipk1, which is involved in the synthesis of higher inositol polyphosphates, plays a crucial role in mitochondrial function and virulence. oup.com Deletion of the IPK1 gene leads to hypersensitivity to various environmental stresses and reduced virulence in a mouse model of infection. oup.com This highlights the importance of the inositol phosphate pathway for the pathogenicity of this fungus. oup.com Like other fungi, C. albicans can either synthesize myo-inositol de novo from glucose-6-phosphate or import it from the host environment. nih.gov
The pathogenic yeast Cryptococcus neoformans, another significant human pathogen, also relies on inositol metabolism for its survival and virulence. While specific details on this compound's role in this organism are not extensively covered in the provided search results, the general importance of inositol acquisition and the synthesis of inositol-containing molecules for fungal pathogens suggests a critical role. nih.gov Fungi, in general, produce enzymes called phytases that can break down phytic acid, releasing inorganic phosphate. nih.govmdpi.com This is particularly relevant for their ability to utilize plant-based substrates. nih.gov
Table 2: Research Findings on this compound and its Derivatives in Yeast and Fungal Systems
| Organism | Key Findings | References |
| Saccharomyces cerevisiae | Inositol pyrophosphates regulate cell cycle, growth, and stress responses. | mdpi.com |
| Inositol polyphosphate levels are linked to filamentous growth. | plos.org | |
| Inositol polyphosphates are involved in regulating phosphate homeostasis. | biorxiv.org | |
| Protein targets of inositol polyphosphates are involved in nucleotide metabolism and ribosome biogenesis. | pnas.org | |
| Candida albicans | Inositol polyphosphate kinase Ipk1 is crucial for mitochondrial function and virulence. | oup.com |
| Can synthesize myo-inositol de novo or import it from the host. | nih.gov | |
| Cryptococcus neoformans | Inositol metabolism is important for survival and virulence. | nih.gov |
Bacterial Systems (e.g., Mycobacterium tuberculosis, Bacteroides)
In the bacterial domain, the metabolism of inositol and its phosphorylated forms is not as ubiquitous as in eukaryotes, but it is of significant importance for certain species, particularly those that interact with eukaryotic hosts or plant environments. nih.govnih.gov
Mycobacterium tuberculosis, the causative agent of tuberculosis, is a notable example of a bacterium that synthesizes inositol-containing molecules. nih.gov It utilizes myo-inositol to produce phosphatidylinositol, a key component of its cell membrane. biorxiv.org The synthesis of these inositol lipids is considered essential for the bacterium's growth and pathogenesis. nih.gov While M. tuberculosis can synthesize inositol de novo, it has also been shown to possess inositol transporters, suggesting it can acquire this nutrient from its host environment. nih.gov
The gut commensal and opportunistic pathogen Bacteroides thetaiotaomicron is another bacterium that has been shown to synthesize inositol lipids. biorxiv.orgmicrobiomepost.com Research has characterized the gene cluster responsible for inositol lipid production in this species. microbiomepost.com The synthesis of these lipids appears to be non-essential for growth but can influence traits such as resistance to antimicrobial peptides. microbiomepost.com A survey of bacterial genomes has revealed that the capacity to utilize myo-inositol is widespread among soil, commensal, and pathogenic bacteria, suggesting a significant role in various ecological niches. nih.gov Many species within the Bacteroides genus are capable of synthesizing inositol lipids. microbiomepost.com
Many bacteria, particularly those found in soil and the gastrointestinal tracts of animals, produce phytases. nih.govresearchgate.net These enzymes enable them to degrade phytic acid from plant material, releasing inorganic phosphate and inositol, which can then be utilized as nutrients. nih.govnih.gov This ability is crucial for phosphorus cycling in the environment and for the nutritional symbiosis between gut microbes and their hosts. nih.govresearchgate.net
Table 3: Research Findings on this compound and its Derivatives in Bacterial Systems
| Organism | Key Findings | References |
| Mycobacterium tuberculosis | Synthesizes phosphatidylinositol, a key membrane component essential for growth and pathogenesis. | nih.govbiorxiv.org |
| Possesses both de novo synthesis pathways and transporters for inositol. | nih.gov | |
| Bacteroides thetaiotaomicron | Synthesizes inositol lipids, which can influence resistance to antimicrobial peptides. | biorxiv.orgmicrobiomepost.com |
| General Bacteria | Many soil and gut bacteria produce phytases to degrade phytic acid for nutrient acquisition. | nih.govresearchgate.net |
| The ability to utilize myo-inositol is widespread among soil, commensal, and pathogenic bacteria. | nih.gov |
Non-Human Mammalian Cell Models (e.g., Mouse, Rat, Poultry)
In non-human mammalian systems, this compound and its more highly phosphorylated derivatives, the inositol pyrophosphates (PP-InsPs), are now understood to be critical signaling molecules involved in a wide range of physiological processes. atamanchemicals.comnih.gov
Studies in mouse models have been instrumental in elucidating these functions. The targeted deletion of genes encoding inositol hexakisphosphate kinases (IP6Ks), the enzymes that synthesize PP-InsPs, has revealed their roles in insulin (B600854) homeostasis, obesity, and immune function. nih.gov For instance, mice lacking IP6K1 exhibit alterations in these processes, partly through the regulation of the serine-threonine kinase Akt. nih.gov Deletion of IP6K2 in mice has established its role as a cell death inducer that acts by stimulating the p53 protein. nih.gov Inositol pyrophosphates have also been linked to developmental processes, as demonstrated in zebrafish models where they are involved in craniofacial and muscle development. nih.gov
Research using rat models has also contributed to our understanding of inositol phosphate functions. In vitro studies have shown that InsP6 can be absorbed from the stomach and upper intestine. researchgate.net Furthermore, investigations into phosphate homeostasis in rats have indicated that inhibiting IP6K can lower plasma phosphate levels. researchgate.net
In poultry, the metabolism of myo-inositol and its phosphates is of particular interest due to the high phytic acid content in their grain-based diets. scienceopen.comnih.gov The enzyme phytase, which is often added to poultry feed, breaks down phytic acid in the gastrointestinal tract, releasing myo-inositol. scienceopen.comnih.gov This has been shown to increase blood myo-inositol concentrations and can affect muscle development. scienceopen.comnih.gov Studies have also investigated the impact of phytase supplementation on the levels of inositol phosphates in various tissues, suggesting that dietary interventions can influence these signaling pathways. uea.ac.uk For example, phytase supplementation has been shown to modulate inositol phosphate levels in the blood and erythrocytes of chicks. uea.ac.uk
Table 4: Research Findings on this compound and its Derivatives in Non-Human Mammalian Cell Models
| Organism | Key Findings | References |
| Mouse | Inositol pyrophosphates are involved in insulin homeostasis, obesity, and immune function. | nih.gov |
| IP6K1 regulates these processes in part by inhibiting the kinase Akt. | nih.gov | |
| IP6K2 acts as a cell death inducer by stimulating p53. | nih.gov | |
| Rat | InsP6 can be absorbed from the gastrointestinal tract. | researchgate.net |
| Inhibition of IP6K can lower plasma phosphate levels. | researchgate.net | |
| Poultry | Phytase in feed breaks down phytic acid, releasing myo-inositol. | scienceopen.comnih.gov |
| Increased blood myo-inositol can influence muscle development. | scienceopen.comnih.gov | |
| Dietary phytase can modulate tissue levels of inositol phosphates. | uea.ac.ukuea.ac.uk |
Advanced Research Methodologies and Analytical Approaches for Inositol Phosphate Studies
Genetic Manipulation Techniques for Pathway Analysis
Genetic engineering provides powerful tools to dissect the inositol (B14025) phosphate (B84403) metabolic network by altering the expression of key enzymes.
Gene Knockdown/Knockout Studies (e.g., RNAi silencing)
Gene knockdown and knockout strategies are instrumental in determining the function of genes within the inositol phosphate pathway. By reducing or eliminating the expression of a specific enzyme, researchers can observe the resulting biochemical and phenotypic changes. A primary target for these studies is myo-inositol-1-phosphate synthase (MIPS), the enzyme that catalyzes the first committed step in myo-inositol biosynthesis, leading to the formation of 1D-myo-inositol 1-phosphate, a precursor to 1D-myo-inositol 6-phosphate. nih.govnih.gov
These studies demonstrate a direct correlation between the expression of specific pathway genes and the accumulation of various inositol phosphates. However, it is important to note that complete knockout of essential genes like MIPS can be detrimental, sometimes leading to embryo lethality, highlighting the critical role of this pathway in development. nih.govnih.gov
Table 1: Examples of Gene Knockdown/Knockout Studies in Inositol Phosphate Pathway Analysis
| Organism | Target Gene | Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Soybean (Glycine max) | GmMIPS1 | RNAi | Inhibited seed development, up to 94.5% reduction in phytate. | nih.govembrapa.br |
| Rice (Oryza sativa) | MIPS | RNAi | 4.59-fold downregulation of MIPS, significant decrease in phytate, increase in inorganic phosphate. | nih.govd-nb.info |
| Wheat (Triticum aestivum) | TaIPK1 | RNAi | 28–56% reduction in phytic acid, increased free phosphate. | frontiersin.org |
| Caenorhabditis elegans | ippk-1 | RNAi | Enhanced RNAi response, suggesting a role for IP6 in modulating this pathway. | pnas.org |
| Tomato (Solanum lycopersicum) | SlMIPS2 | Silencing | Improved seedling growth and increased phosphate levels under high phosphate conditions. | oup.com |
Transgenic Approaches
Beyond silencing, transgenic approaches that involve the overexpression or introduction of modified genes are also employed. For example, expressing microbial phytase enzymes in cereals is a strategy to reduce phytate levels. plos.org Another approach involves the use of antisense technology to downregulate gene expression. In rice, expressing an antisense sequence for the RINO1 gene (a MIPS gene) under the control of a seed-specific promoter led to a reduction in phytic acid and a corresponding increase in inorganic phosphate in the seeds. d-nb.inforesearchgate.netoup.com
These transgenic strategies have been crucial in efforts to improve the nutritional quality of crops by reducing anti-nutritional factors like phytic acid. d-nb.infofrontiersin.org However, these studies also reveal the complexity of the metabolic network, as altering one step can have pleiotropic effects on plant growth and development. uliege.benih.gov
Biochemical and Enzymatic Characterization
Understanding the enzymes that synthesize and modify this compound is crucial. Biochemical characterization provides insights into their function, regulation, and role within the metabolic pathway.
Enzyme Kinetics and Substrate Specificity Analysis
Detailed kinetic analysis of enzymes like MIPS and various inositol phosphate kinases and phosphatases is fundamental. These studies determine key parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of an enzyme for its substrate and its catalytic efficiency.
For example, MIPS from various sources has been shown to have a high affinity for its substrate, D-glucose 6-phosphate. researchgate.netlu.lv Kinetic studies have also revealed that MIPS has a preference for the β-anomer of D-glucose 6-phosphate. nih.gov The enzyme's activity is dependent on NAD+ as a cofactor. lu.lvplos.org
Substrate specificity studies are equally important. For instance, inositol monophosphatases, which dephosphorylate inositol monophosphates, can act on different isomers, though with varying efficiencies. rhea-db.org Conversely, some phytases exhibit high stereospecificity, preferentially hydrolyzing phosphate groups at specific positions on the inositol ring. researchgate.net The multiple inositol polyphosphate phosphatase 1 (MINPP1), for example, hydrolyzes myo-inositol hexakisphosphate (InsP6) and myo-inositol 1,3,4,5,6-pentakisphosphate. uniprot.orguniprot.org
Table 2: Kinetic Parameters of Selected Enzymes in Inositol Phosphate Metabolism
| Enzyme | Organism | Substrate | Km | Cofactor/Inhibitor | Reference(s) |
|---|---|---|---|---|---|
| MIPS | Lilium longiflorum | D-glucose 6-phosphate | 65 µM | NAD+ (Km = 2.4 µM) | researchgate.net |
| MIPS | Enteromorpha intestinalis | D-glucose 6-phosphate | 0.1761 mM | NAD+ (Km = 0.1695 mM) | lu.lv |
| Inositol Monophosphatase | Mycobacterium tuberculosis | Inositol-1-phosphate | 0.22 mM | Mg2+ required | rhea-db.org |
| Inositol Pentakisphosphate 2-Kinase | Arabidopsis thaliana | Ins(1,3,4,5,6)P5 | Comparable to probe Kd | ATP | acs.orgnih.gov |
Protein Purification and Reconstitution
To study enzymes in isolation, they must be purified from their native source or produced recombinantly. Purification protocols often involve multiple chromatographic steps, such as ion-exchange and size-exclusion chromatography, to achieve homogeneity. lu.lvscielo.br For example, MIPS has been purified from various organisms, including the Easter lily and the macro-alga Enteromorpha intestinalis, allowing for detailed characterization of its properties. researchgate.netlu.lv
Once purified, enzymes can be used in in vitro reconstitution experiments to study their activity and the step-by-step assembly of metabolic pathways. plos.org Reconstitution of the myo-inositol biosynthesis pathway in vitro has been achieved, confirming the enzymatic activities of purified MIPS and inositol monophosphatase. plos.org This approach allows for the precise control of reaction components, facilitating the study of enzyme mechanisms and the effects of potential inhibitors or activators.
Imaging and Localization Techniques
Visualizing the subcellular location of inositol phosphates and the enzymes that metabolize them is key to understanding their function in cellular processes.
While direct imaging of specific inositol monophosphates like this compound is challenging, techniques have been developed to visualize related compounds and the enzymes involved in their metabolism. Fluorescently labeled inositol phosphates, such as a fluorescent conjugate of inositol pentakisphosphate (InsP5), have been synthesized to track their uptake and localization within cells. researchgate.net These studies have shown that externally applied inositol phosphates can be internalized by cells, likely through endocytosis. researchgate.net
Immunolocalization techniques, using antibodies specific to a particular enzyme, are used to determine the subcellular distribution of key proteins in the pathway. For example, immunoelectron microscopy has shown that MIPS is localized primarily in the cytosol of the endosperm during seed development in Arabidopsis. nih.govoup.com Interestingly, the final product, InsP6, is predominantly found in the embryo, suggesting a complex transport mechanism between these tissues. oup.com
The development of fluorescent biosensors is another promising approach for imaging inositol phosphates in living cells, although specific probes for this compound are not yet widely available. acs.orgnih.gov These advanced imaging methods, combined with genetic and biochemical analyses, continue to provide a more complete picture of the dynamic roles of inositol phosphates in cellular function. nih.govisnff-jfb.com
Immunoelectron Microscopy
Immunoelectron microscopy has been instrumental in pinpointing the subcellular localization of enzymes involved in inositol phosphate metabolism. For instance, in developing Arabidopsis seeds, this technique revealed that myo-inositol-1-phosphate synthase (MIPS), a key enzyme in the synthesis of inositol phosphates, is predominantly found in the cytosol of the endosperm. nih.govnih.gov This localization is critical, as the product of its action, myo-inositol-6-phosphate (InsP(6)), or phytic acid, is the primary phosphorus store in seeds. nih.govnih.gov Further studies have used immunogold labeling to identify inositol phosphate receptors on various cellular membranes. For example, antibodies against the inositol 1,4,5-trisphosphate (InsP3) receptor have been used to label the plasma membrane, particularly in caveolae, in various cell types including endothelium, smooth muscle cells, and keratinocytes. semanticscholar.orgbiologists.com In yeast, immunoelectron microscopy with antibodies against endosomal markers has helped to characterize aberrant endosomal compartments that accumulate in mutants lacking certain inositol pyrophosphates, highlighting their role in endocytic trafficking. pnas.org
Fluorescent Microscopy
Fluorescent microscopy offers a dynamic view of inositol phosphate localization and trafficking in living cells. By tagging protein domains that specifically bind to certain inositol phosphates with fluorescent proteins like GFP, researchers can track the movement of these lipids in real-time. jalinklab.nl For example, the pleckstrin homology (PH) domain of PLCδ1, which binds to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), has been used to monitor changes in the levels of this lipid at the plasma membrane. jalinklab.nl The synthesis and use of fluorescently labeled inositol phosphates, such as FAM-InsP5, have allowed for the direct visualization of their uptake and distribution within cells, helping to distinguish between cell-surface binding and internalization. bath.ac.uk Confocal microscopy has been a key tool in these studies, enabling the detailed visualization of fluorescently labeled molecules within specific subcellular compartments. jalinklab.nlbath.ac.ukpnas.org
Subcellular Fractionation and Compartmentalization Studies
Subcellular fractionation is a biochemical technique used to isolate different cellular organelles, allowing for the analysis of inositol phosphate distribution. Studies in rat liver have used this method to investigate the binding sites of inositol 1,3,4,5-tetrakisphosphate ([3H]IP4) in plasma membranes, nuclei, and microsomes. nih.gov These experiments revealed that the density and binding characteristics of IP4 receptors differ between these compartments. nih.gov In human platelets, subcellular fractionation has been employed to study the localization of enzymes like inositol polyphosphate 4-phosphatase. pnas.org Furthermore, this technique is often used in conjunction with other methods, such as Western blotting, to confirm the presence of specific proteins in the isolated fractions. pnas.org The analysis of these fractions helps to build a comprehensive picture of how inositol phosphate signaling is organized within the cell. jove.com
Metabolomics and Stable Isotope Tracing
Metabolomics approaches, particularly those incorporating stable isotope tracing, have revolutionized the study of inositol phosphate metabolism by allowing for the detailed mapping of metabolic pathways and fluxes.
Stable Isotope Labeling Strategies (e.g., 13C-myo-inositol)
The use of stable isotopes, such as 13C, provides a powerful tool for tracing the metabolic fate of precursors like myo-inositol. nih.gov By feeding cells with uniformly 13C-labeled myo-inositol ([13C6]myo-inositol), researchers can track the incorporation of the labeled carbon atoms into various inositol phosphate species. ucl.ac.ukrsc.orgrsc.org This non-radioactive method allows for the analysis of inositol phosphate pools in complex biological samples and has been instrumental in uncovering novel metabolic pathways. nih.govscispace.comacs.org For example, labeling with [13C6]myo-inositol has enabled the analysis of cellular pools of inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs) in mammalian cells, revealing high concentrations of certain species in response to genetic or pharmacological perturbations. ucl.ac.ukrsc.orgrsc.org The development of methods to generate uniformly 13C-labeled inositol and its phosphorylated derivatives has been a significant step forward, providing essential internal standards for quantitative studies. nih.gov
Mass Spectrometry (e.g., CE-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Analysis
The analysis of labeled (and unlabeled) inositol phosphates is often carried out using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE-ESI-MS) has emerged as a highly sensitive and effective method for separating and quantifying complex mixtures of inositol phosphates. nih.govscispace.comjove.com This technique can resolve numerous isomers and provides accurate quantification, even for low-abundance species. nih.govscispace.comjove.com The combination of CE-MS with stable isotope labeling allows for the monitoring of compartmentalized synthesis pathways. nih.govscispace.comucl.ac.uk
NMR spectroscopy, particularly when used with 13C-labeled compounds, offers detailed structural information about inositol phosphates, which is often difficult to obtain with other methods. nih.govucl.ac.ukrsc.orgrsc.org This approach allows for the detection and quantification of InsPs and PP-InsPs directly in complex mixtures, such as cell extracts, without the need for extensive purification. nih.govucl.ac.ukrsc.orgrsc.org The ability of NMR to distinguish between different isomers and even enantiomers has provided crucial insights into the stereospecificity of inositol phosphate metabolism. fu-berlin.de
Transcriptomic and Proteomic Analyses (e.g., qRT-PCR, Microarray, Western Blot)
Understanding the regulation of inositol phosphate metabolism also requires an examination of the genes and proteins involved. Transcriptomic and proteomic approaches provide a global view of these regulatory networks.
Whole-genome microarray analysis has been used to identify genes whose expression is dependent on inositol phosphate kinases. nih.gov For example, studies in yeast have used microarrays to find genes that require the kinase Ipk2 for their transcription. nih.gov Microarray data has also been used to investigate the regulation of enzymes involved in inositol signaling in response to environmental stressors like heavy metals. mdpi.com
Quantitative real-time PCR (qRT-PCR) is often used to validate the findings from microarray studies and to provide more precise measurements of gene expression levels. mdpi.com
On the protein level, Western blotting is a standard technique used to detect and quantify specific proteins involved in inositol phosphate signaling. nih.govnih.govpnas.orgnih.gov It is frequently used to confirm the results of other experiments, such as the localization of proteins in subcellular fractions or the knockout of a specific gene. nih.govnih.govpnas.orgnih.gov Affinity chromatography coupled with Western blotting or mass spectrometry is a powerful method for identifying proteins that interact with specific inositol phosphates. nih.govjove.com This technique uses biotinylated inositol phosphates to pull down interacting proteins from cell lysates, which can then be identified. nih.govjove.com
Proteomic analyses, often involving mass spectrometry, can provide a comprehensive profile of the proteins that are affected by changes in inositol phosphate levels. researchgate.net For instance, proteome-wide quantification of inositol pyrophosphate-protein interactions has been achieved using chemically synthesized affinity reagents, leading to the identification of numerous interacting proteins, many of which are involved in RNA processing. researchgate.net
Computational and Structural Biology Approaches in Inositol Phosphate Studies
The intricate signaling roles of inositol phosphates, including this compound, necessitate a deep understanding of their interactions with protein targets. Computational and structural biology methodologies are indispensable in elucidating these molecular mechanisms, providing insights that are often unattainable through traditional biochemical assays alone. These approaches allow for the detailed visualization and analysis of binding events, the prediction of interaction energetics, and the rational design of modified enzymes and ligands.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules like inositol phosphates to their protein receptors. These methods provide a virtual window into the molecular interactions that govern biological recognition and function.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, docking studies have been employed to understand the interaction of inositol hexakisphosphate (InsP6) with various proteins. researchgate.net These simulations can reveal key amino acid residues involved in coordinating the phosphate groups of the inositol ring. researchgate.net The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions.
Molecular dynamics (MD) simulations build upon docking results by simulating the movement of every atom in the protein-ligand complex over time. This provides a dynamic view of the binding process, revealing conformational changes in both the protein and the ligand that are crucial for stable binding. For example, MD simulations have been used to investigate the binding of inositol hexakisphosphate (IHP) to mineral surfaces, which is relevant to its role in soil chemistry, and to protein targets like insulin-degrading enzyme. researchgate.netfrontiersin.orgfrontiersin.org These simulations can calculate binding free energies, providing a quantitative measure of binding affinity. Quantum mechanics/molecular mechanics (QM/MM) based MD simulations offer a higher level of theory for the interacting regions, providing more accurate descriptions of electronic effects during binding. frontiersin.orgfrontiersin.org
A study investigating the interactions of InsP6 with the insulin-degrading enzyme utilized docking experiments followed by MD simulations to refine the binding poses. researchgate.net The results highlighted the importance of basic amino acid residues, such as lysine (B10760008) and arginine, in coordinating the negatively charged phosphate groups of InsP6. researchgate.net
| Computational Method | Application in Inositol Phosphate Research | Key Insights Gained |
| Molecular Docking | Predicting binding poses of InsP6 and its analogs to target proteins. researchgate.netjst.go.jp | Identification of key interacting residues and preferred ligand orientations. researchgate.netjst.go.jp |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of inositol phosphate-protein complexes. researchgate.netfrontiersin.orgfrontiersin.org | Elucidation of conformational changes, calculation of binding affinities, and understanding the role of solvent. researchgate.netfrontiersin.orgfrontiersin.org |
| QM/MM Simulations | Providing a high-accuracy description of the binding of organic phosphates to mineral surfaces. frontiersin.orgfrontiersin.org | Detailed understanding of binding motifs and interaction energies at a quantum mechanical level. frontiersin.orgfrontiersin.org |
Protein Structure Determination (e.g., X-ray Crystallography)
X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. This method has been instrumental in understanding how enzymes recognize and process inositol phosphates.
The process involves crystallizing the protein of interest, in many cases co-crystallized with its ligand, and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density and, consequently, the positions of the atoms in the molecule.
Numerous crystal structures of enzymes involved in inositol phosphate metabolism have been solved, providing invaluable insights into their function. For example, the crystal structure of myo-inositol 3-kinase from Thermococcus kodakarensis was determined in complex with its products, ADP and 1D-myo-inositol 3-phosphate. rcsb.org This structure revealed the specific residues responsible for binding myo-inositol and confirmed that the enzyme specifically phosphorylates the 3-OH group. rcsb.org
Similarly, the crystal structure of the human inositol phosphate multikinase (IPMK) catalytic domain has been solved, shedding light on its substrate recognition and catalytic mechanism. ebi.ac.uk The structure of inositol polyphosphate 1-phosphatase (INPP1) in complex with inositol (1,4)-bisphosphate has also been determined, revealing details about metal binding in the active site. rcsb.org These structures serve as blueprints for understanding enzyme function and for designing experiments to probe their mechanisms.
| Enzyme | Ligand(s) in Crystal Structure | Resolution (Å) | Key Structural Findings | PDB ID |
| myo-inositol 3-kinase (MI3K) | ADP, 1D-myo-inositol 3-phosphate | N/A | Identified key residues for myo-inositol binding and confirmed 3-OH phosphorylation. rcsb.org | 4XF6 rcsb.org |
| Inositol Polyphosphate Multikinase (IPMK) | Myricetin (B1677590) | 1.9 | Revealed the structure of the core catalytic domain. ebi.ac.uk | 6M88 ebi.ac.uk |
| Inositol Polyphosphate 1-Phosphatase (INPP1) | Inositol (1,4)-bisphosphate | 2.60 | Provided insights into the metal binding network within the catalytic center. rcsb.org | 7KIR rcsb.org |
| myo-inositol-1-phosphate synthase (mIPS) | NAD+, 2-deoxy-glucitol-6-phosphate | 1.95 | Determined the first crystal structure of this enzyme, revealing details of the NAD-bound and inhibitor-bound states. researchgate.net | N/A |
Enzyme Design and Engineering
The detailed structural and computational knowledge gained from the approaches described above paves the way for the rational design and engineering of enzymes with altered properties. This can involve modifying substrate specificity, enhancing catalytic activity, or improving stability.
Site-directed mutagenesis is a key tool in enzyme engineering. By changing specific amino acids in the active site, researchers can test hypotheses about their roles in catalysis and substrate binding. For instance, studies on bacterial multiple inositol polyphosphate phosphatases (Minpps) have used site-directed mutagenesis to alter their positional specificity. uea.ac.uk By replacing active site residues of a promiscuous bacterial Minpp with those from a specific fungal phytase, researchers were able to change the profile of inositol pentakisphosphate isomers produced. uea.ac.uk
This approach holds promise for developing novel enzymes for various applications. For example, engineering phytases with enhanced thermostability or altered substrate preferences could be beneficial for their use as additives in animal feed to improve phosphate availability. uea.ac.uk The engineering of disulfide bridges has been explored as a strategy to increase the thermostability of these enzymes. uea.ac.uk
Furthermore, understanding the structural basis of enzyme function can aid in the design of inhibitors or activators. The crystal structure of human inositol phosphate multikinase in complex with the flavonoid inhibitor myricetin provides a basis for the structure-activity analysis of related compounds. ebi.ac.uk This knowledge can guide the development of more potent and specific inhibitors.
| Enzyme Target | Engineering Goal | Methodology | Outcome |
| Bacterial Multiple Inositol Polyphosphate Phosphatase (BtMinpp) | Alter substrate specificity | Site-directed mutagenesis to mimic active site of a fungal phytase. uea.ac.uk | Altered the ratio of inositol pentakisphosphate products, demonstrating the feasibility of engineering catalytic flexibility. uea.ac.uk |
| Bacterial Multiple Inositol Polyphosphate Phosphatase (BtMinpp) | Enhance thermostability | Introduction of disulfide bridges. uea.ac.uk | The specific mutant created did not show a significant increase in thermostability in this instance. uea.ac.uk |
| Inositol Polyphosphate Multikinase (IPMK) | Develop inhibitors | Structure-activity relationship studies based on crystal structures with inhibitors like quercetin. ebi.ac.uk | Provided a framework for designing more potent flavonoid-based inhibitors. ebi.ac.uk |
Evolutionary Conservation and Comparative Biochemistry of Inositol Phosphate Metabolism
Conservation of MIPS Across Biological Kingdoms (Prokaryotes to Eukaryotes)
L-myo-inositol 1-phosphate synthase (MIPS), the pivotal enzyme initiating the de novo synthesis of myo-inositol, is an ancient protein that is remarkably conserved across diverse biological kingdoms. nih.gov Its presence has been documented in prokaryotes, including eubacteria and archaea, and throughout eukaryotes, from fungi and protozoa to higher plants and animals. nih.govnih.govscielo.br This widespread distribution points to the enzyme's ancient origins and its essential role in cellular metabolism. nih.gov
The enzyme catalyzes the rate-limiting step in inositol (B14025) biosynthesis: the isomerization of D-glucose-6-phosphate to L-myo-inositol-1-phosphate (also known as myo-inositol-3-phosphate). nih.govoup.com Despite vast evolutionary distances between organisms, MIPS proteins exhibit a high degree of structural and functional conservation. A "core catalytic structure" is maintained, which is essential for its enzymatic function. nih.gov This conservation is evident at the amino acid level, with several highly conserved motifs identified across species. These include sequences such as NGSPQN and SKSNV, which are involved in regulating enzyme activity through phosphorylation. oup.com Four other domains, GWGGNNG (domain 1), LWTANTERY (domain 2), NGSPQNTFVPGL (domain 3), and SYNHLGNNDG (domain 4), are also highly conserved and play critical roles in substrate binding and catalysis. nih.gov
While the fundamental enzyme is conserved, studies suggest that the evolutionary path of the MIPS gene is more complex and varied among prokaryotes compared to eukaryotes. nih.govresearchgate.net The homogeneity of MIPS sequences within eukaryotes suggests a monophyletic origin for eukaryotic MIPS genes. nih.govuliege.be The first MIPS from an archaeon was identified in Archaeoglobus fulgidus, which is capable of functioning at high temperatures. nih.govuliege.be In eukaryotes, the enzyme is well-studied in organisms like the yeast Saccharomyces cerevisiae (encoded by the INO1 gene) and in various plants and mammals. nih.govoup.com
| Biological Kingdom | Representative Organisms | Key Findings on MIPS Conservation |
|---|---|---|
| Archaea | Archaeoglobus fulgidus, Methanocaldococcus jannaschii | Presence of thermostable MIPS, indicating early evolutionary origins. uliege.bepnas.org The evolution of the MIPS gene is considered complex. unl.pt |
| Bacteria | Thermotoga maritima | MIPS genes are present but show greater sequence diversity compared to eukaryotes, suggesting a complex evolutionary history possibly involving horizontal gene transfer. nih.govpnas.org |
| Fungi | Saccharomyces cerevisiae (yeast) | The MIPS-encoding gene, INO1, is well-characterized. nih.gov The protein is regulated by phosphorylation at conserved sites. nih.gov |
| Plantae | Arabidopsis thaliana, Oryza sativa (rice), Lunularia cruciata | MIPS is crucial for phosphorus storage, signal transduction, and stress responses. uliege.be It often exists as a multigene family with cytosolic and organellar forms. scielo.bruliege.be |
| Animalia | Humans (Homo sapiens) | Encoded by the ISYNA1 gene, with multiple isoforms existing. nih.gov Regulation via phosphorylation at sites conserved with yeast MIPS highlights a conserved regulatory mechanism. nih.gov |
Phylogenetic Analysis of Inositol Phosphate (B84403) Enzymes and Pathways
Phylogenetic analyses of the enzymes involved in inositol phosphate metabolism reveal deep evolutionary roots and intricate diversification patterns. For MIPS, trees generated from amino acid sequences show that the proteins cluster according to established taxonomic lineages, confirming a shared evolutionary path, particularly within the plant kingdom. biotechnologia-journal.orgbiotechnologia-journal.org Molecular clock data point to a very ancient divergence between prokaryotic and eukaryotic MIPS, far greater than the divergence seen within the eukaryotic domain itself. biotechnologia-journal.org The analysis supports a monophyletic origin for eukaryotic MIPS genes, whereas prokaryotic MIPS genes are more scattered, suggesting a more complex history that may include events like horizontal gene transfer. nih.govuliege.beunl.pt
Beyond MIPS, the enzymes that further phosphorylate the inositol ring, the inositol phosphate kinases (IPKs), have also been subject to extensive phylogenetic study. nih.gov These kinases are responsible for generating the vast array of inositol polyphosphates (InsPs) that act as signaling molecules. Eukaryotes utilize at least four major classes of inositol kinases. nih.gov
Phylogenetic studies of the broader inositol kinase family suggest that its common ancestor was likely a precursor to an inositol hexakisphosphate kinase (IP6K). frontiersin.org The distribution of these kinase families is not uniform across eukaryotes; some species have lost certain kinases, such as ITPK or PPIP5K, during their evolution. nih.gov Phylogenetic trees constructed for IPK proteins from various plant species like wheat, rice, and maize show a clear classification into distinct subfamilies based on their evolutionary relationships and conserved domains. researchgate.netresearchgate.net This systematic classification helps in predicting the function of newly identified IPK genes. researchgate.net
| Kinase Family | Abbreviation | Primary Function | Evolutionary Notes |
|---|---|---|---|
| Inositol Polyphosphate Kinase | IPK | Comprises multiple subtypes (IPMK, IP6K, IP3-3K) with dedicated specificities. IPMK can phosphorylate multiple positions on the inositol ring. | IPK family is substantially amplified in the animal lineage (Metazoa). nih.gov |
| Inositol Trisphosphate Kinase | ITPK | Phosphorylates inositol 1,4,5-trisphosphate (InsP3) to inositol 1,3,4,5-tetrakisphosphate (InsP4), among other activities. | ITPKs have been identified in archaea. nih.gov This family shows considerable expansion in the plant kingdom (Archaeplastida). nih.govresearchgate.net |
| Inositol Pentakisphosphate 2-Kinase | IPPK (IP5-2K) | Catalyzes the final step in the synthesis of inositol hexakisphosphate (InsP6). | Once thought to be essential for InsP6 synthesis, this enzyme has been lost in several species. nih.gov |
| Inositol Hexakisphosphate and Diphosphoinositol Pentakisphosphate Kinase | PPIP5K | Synthesizes inositol pyrophosphates (e.g., InsP7, InsP8) from InsP6. | This family of enzymes is responsible for generating high-energy pyrophosphate bonds on the inositol ring. oup.com |
Diversification and Adaptation of Inositol Phosphate Metabolism Across Species
The core pathway of inositol phosphate metabolism has undergone significant diversification and adaptation, enabling organisms to thrive in a wide range of environments and to develop complex signaling networks. nih.gov This diversification is evident in the properties of the enzymes, the structure of the pathways, and the functional roles of the resulting metabolites.
One clear example of adaptation is the evolution of MIPS in response to environmental stress. In the halophytic (salt-tolerant) plant Porteresia coarctata, a novel MIPS was identified that exhibits enhanced salt tolerance, linking the pathway directly to adaptation to saline environments. biotechnologia-journal.org In many plants, MIPS activity is upregulated in response to abiotic stresses like high salinity and intense light. uliege.be
Further diversification is seen in the evolution of the inositol phosphate kinase families. A striking divergence occurred between the animal and plant lineages. nih.gov Metazoan genomes underwent a substantial amplification of IPK family enzymes, while Archaeplastida (plants) experienced a significant increase in the number of ITPK members. nih.gov This differential expansion suggests a convergent evolution of functional adaptation, where different kinases were co-opted to fulfill the increasingly complex signaling needs in multicellular animals and plants. nih.gov
The metabolic pathways themselves have also adapted. In hyperthermophilic archaea and bacteria, a specialized pathway evolved to synthesize di-myo-inositol phosphate (DIP), a compatible solute that provides protection against high temperatures. unl.pt This pathway involves enzymes not found in other organisms, such as inositol-1-phosphate cytidylyltransferase (IPCT) and di-myo-inositol phosphate phosphate synthase (DIPPS), which appear to have been disseminated through horizontal gene transfer. unl.pt The pathway for synthesizing inositol pyrophosphates (PP-InsPs) also shows divergence; plants lack the canonical IP6K enzymes found in yeast and mammals but can still produce unique PP-InsP isomers, indicating a partially conserved but distinct synthesis route. oup.comfrontiersin.org This highlights how a fundamental metabolic module can be tailored to generate novel molecules with specific regulatory functions suited to an organism's unique physiology.
| Organism/Group | Adaptation/Diversification | Key Enzymes Involved | Significance |
|---|---|---|---|
| Halophytic Plants (e.g., Porteresia coarctata) | Adaptation to high salinity stress. | Salt-tolerant MIPS isoforms. | Demonstrates direct evolution of the core biosynthetic enzyme in response to specific environmental pressures. biotechnologia-journal.org |
| Hyperthermophilic Archaea and Bacteria | Synthesis of the thermoprotectant di-myo-inositol phosphate (DIP). | IPCT (Inositol-1-phosphate cytidylyltransferase), DIPPS (di-myo-inositol phosphate phosphate synthase). | Evolution of a specialized branch of inositol metabolism for survival in extreme high-temperature environments. unl.pt |
| Plants (Archaeplastida) | Expansion of the ITPK family of kinases. | Multiple ITPK paralogs. | Diversification of inositol phosphate signaling pathways, likely related to complex developmental and environmental responses in plants. nih.govresearchgate.net |
| Animals (Metazoa) | Expansion of the IPK family of kinases. | Multiple IPK paralogs (e.g., IPMK, IP6K). | Diversification of signaling cascades crucial for complex animal physiology, development, and cellular communication. nih.gov |
| Neonatal Rat Heart vs. Cardiomyocytes | Differential metabolic routing of Ins(1,4,5)P3. | Inositol phosphate kinases and phosphatases. | Shows tissue-specific and context-dependent adaptation of the pathway, where intact tissue favors dephosphorylation while isolated cells utilize both phosphorylation and dephosphorylation. nih.gov |
Future Directions and Emerging Research Avenues in 1d Myo Inositol 6 Phosphate Research
Elucidating the Complex Interplay within Inositol (B14025) Phosphate (B84403) Networks
The metabolism of inositol phosphates is not a simple linear pathway but a highly interconnected network of phosphorylation and dephosphorylation events. A central challenge for future research is to unravel the complexities of this network and understand how the levels of individual inositol phosphate isomers, including the various forms of InsP6, are controlled and how they influence one another.
Recent studies have highlighted the multifaceted nature of enzymes like the Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1), which is capable of dephosphorylating InsP6. acs.orguni-freiburg.de Research has shown that MINPP1 activity in human cells leads to the formation of specific lower inositol phosphates, such as Ins(2,3)P2 and Ins(2)P, which were previously uncharacterized parts of mammalian InsP metabolism. acs.orgbiorxiv.org The dephosphorylation of InsP6 by MINPP1 is not a simple one-step process but a complex sequence that can produce different enantiomers, like Ins(1,2)P2 and Ins(2,3)P2. acs.org Understanding the substrate specificity and reaction kinetics of such enzymes is crucial. For instance, computational kinetic modeling combined with metabolic flux analysis using stable isotopomers has begun to dissect the complex reactivity of MINPP1. acs.orgbiorxiv.org
Future investigations will likely focus on identifying and characterizing other phosphatases and kinases involved in this network. For example, a residual 3-phosphatase activity observed in MINPP1-deficient cells suggests the existence of another enzyme capable of acting on InsP6, representing an additional layer of regulation. acs.orgbiorxiv.org The discovery of this unknown phosphatase will be a significant step forward. Furthermore, the interplay between different kinase families, such as inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks), which synthesize inositol pyrophosphates from InsP6, adds another dimension to this complexity. pnas.organnualreviews.org The balance between these kinase and phosphatase activities ultimately determines the steady-state concentrations of the various inositol phosphate messengers. acs.org
Advancements in Analytical Resolution and Real-time Monitoring of Inositol Phosphates
A significant hurdle in understanding the dynamic roles of inositol phosphates has been the difficulty in their detection and quantification. Due to their structural similarity and the lack of a strong chromophore, separating and measuring individual isomers within a complex biological sample is challenging. nih.govmdpi.com Future progress in the field is heavily reliant on the development of more advanced analytical techniques.
High-performance liquid chromatography (HPLC), particularly when coupled with methods like tandem mass spectrometry (HPIC-MS/MS), has been a cornerstone for the separation and analysis of inositol phosphates. mdpi.com However, these methods often require sample destruction and provide only a snapshot in time. acs.org
A major breakthrough has been the use of stable isotope labeling, such as with 13C-labeled myo-inositol, combined with techniques like nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis-mass spectrometry (CE-MS). acs.orguni-freiburg.debiorxiv.orgrsc.org This approach allows for the tracking of inositol phosphate metabolism within living cells and can even distinguish between enantiomers, overcoming a significant blind spot in previous analyses. acs.orguni-freiburg.debiorxiv.org Further development and application of these metabolic labeling techniques will be crucial for understanding the kinetics of inositol phosphate networks.
Another exciting development is the creation of genetically encoded biosensors for real-time monitoring of inositol phosphates in living cells. acs.org For instance, a fluorescence resonance energy transfer (FRET)-based biosensor named HIPSer has been developed to detect InsP6 levels with high spatiotemporal resolution. acs.org Such tools allow researchers to visualize fluctuations in InsP6 concentrations within different subcellular compartments in response to various stimuli. acs.org The development of similar biosensors for other key inositol phosphates will revolutionize our ability to study their signaling dynamics. The creation of luminescent probes that can quantify levels of specific inositol pyrophosphates, such as 5-PP-InsP5, also represents a significant step forward in real-time monitoring. lboro.ac.uk
| Analytical Technique | Principle | Advantages | Limitations | Key Research Findings |
| High-Performance Liquid Chromatography (HPLC) | Separation based on ion exchange or ion-pair interactions. nih.govmdpi.com | Robust and reliable for separating various inositol phosphate isomers. mdpi.comresearchgate.net | Often requires post-column derivatization for detection; provides a static measurement. nih.gov | Enabled the separation of up to 20 different inositol phosphate isomers. mdpi.com |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on charge and size, coupled with mass-based detection. biorxiv.org | High resolution and sensitivity; requires small sample volumes. biorxiv.org | Can be technically challenging to set up and maintain. | Used with 13C-labeling to trace metabolic flux and identify novel dephosphorylation pathways. acs.orgbiorxiv.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. rsc.org | Provides detailed structural information, including the ability to distinguish enantiomers when using labeled compounds. uni-freiburg.dersc.org | Lower sensitivity compared to mass spectrometry; requires higher concentrations or isotopic labeling. rsc.org | Enabled real-time monitoring of enzymatic activity and characterization of inositol phosphate species in cell extracts. rsc.org |
| Genetically Encoded Biosensors (e.g., FRET) | A protein-based sensor that changes its fluorescence properties upon binding to the target molecule. acs.org | Allows for real-time, dynamic monitoring in living cells and subcellular compartments. acs.orgnih.gov | Development can be complex; potential for artifacts due to overexpression. | Enabled the real-time detection of IP6 fluctuations in the nucleus of HEK293T cells. acs.org |
| Luminescent Probes | Synthetic molecules that emit light upon binding to a specific target. lboro.ac.uk | High sensitivity and specificity for real-time quantification. lboro.ac.uk | Requires delivery into cells; may not be suitable for all biological contexts. | Developed to quantify 5-PP-InsP5 levels, aiding in the study of its role in biological processes. lboro.ac.uk |
Systems Biology Approaches to Comprehend Global Metabolic and Regulatory Roles
To fully appreciate the significance of 1D-myo-inositol 6-phosphate and the broader inositol phosphate network, a shift towards systems-level thinking is essential. Instead of studying individual components in isolation, systems biology approaches aim to integrate diverse datasets to build comprehensive models of how these molecules regulate cellular function on a global scale.
Metabolic flux analysis, powered by stable isotope labeling, is a prime example of a systems biology tool being applied to inositol phosphate research. acs.orgbiorxiv.org By tracing the flow of labeled atoms through the metabolic network, researchers can quantify the rates of different reactions and understand how the network adapts to genetic or environmental perturbations. acs.orgbiorxiv.org This has already led to the discovery of a previously unknown dephosphorylation pathway for InsP6 in human cells. acs.orgbiorxiv.org
Future research will likely involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct detailed models of the inositol phosphate signaling system. For example, by combining data on gene expression changes with measurements of inositol phosphate levels, it may be possible to identify new regulatory links and downstream targets. Affinity-based proteomics, using chemically synthesized affinity reagents for inositol polyphosphates, has already been used to identify a large number of binding proteins in yeast, revealing roles in nucleotide metabolism, ribosome biogenesis, and phosphorylation-based signaling. pnas.org Expanding these approaches to mammalian systems will be a major undertaking.
These systems-level models will be invaluable for understanding how the inositol phosphate network contributes to complex cellular behaviors and how its dysregulation is involved in human diseases. mdpi.com This holistic view will be critical for identifying potential therapeutic targets within the inositol phosphate system. nih.gov
Q & A
Basic Research Questions
Q. What enzymatic pathway synthesizes 1D-myo-inositol 6-phosphate, and what cofactors are essential for this reaction?
- Methodological Answer : The enzyme myo-inositol-1-phosphate synthase (EC 5.5.1.4) catalyzes the cyclization of D-glucose 6-phosphate into 1D-myo-inositol 3-phosphate (a precursor to inositol 6-phosphate derivatives). NAD+ is required to dehydrogenate the C-5 hydroxyl group of glucose 6-phosphate, enabling cyclization via an enol intermediate. Researchers should confirm NAD+ presence in assays and monitor reaction progress using HPLC or isotopic labeling .
Q. How can 1D-myo-inositol 6-phosphate be quantified in cellular extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B) and mobile phases containing acetonitrile and formic acid effectively separate sugar phosphates. Detection via evaporative light scattering (ELSD) or mass spectrometry (MS) ensures specificity. Calibration with synthetic standards is critical for accuracy .
Q. What biological role does 1D-myo-inositol 6-phosphate play in membrane physiology?
- Methodological Answer : Inositol phosphates are precursors for phospholipids like phosphatidylinositol, essential for membrane structure and signaling. Studies in Enchytraeus crypticus show that membrane fluidity under stress is maintained by adjusting inositol-containing lipid composition. Researchers can use lipidomic profiling (LC-MS/MS) to correlate inositol phosphate levels with membrane integrity .
Q. Which metabolic pathways interact with 1D-myo-inositol 6-phosphate?
- Methodological Answer : 1D-myo-inositol 6-phosphate intersects with glycolysis (via glucose 6-phosphate) and the hexosamine pathway. Flux analysis using ¹³C-labeled glucose or inhibitors (e.g., phosphonate analogs) can trace its metabolic fate. Comparative studies with fructose 6-phosphate or glucosamine 6-phosphate are recommended to map cross-pathway regulation .
Advanced Research Questions
Q. How do phosphonate analogs of D-glucose 6-phosphate elucidate the catalytic mechanism of myo-inositol-1-phosphate synthase?
- Methodological Answer : Non-hydrolyzable analogs (e.g., α-fluorophosphonate) act as competitive inhibitors, enabling X-ray crystallography to resolve enzyme-substrate interactions. Mutagenesis studies targeting NAD+-binding residues (e.g., Lys-274) further clarify dehydrogenation and cyclization steps. Kinetic assays under varying NAD+/NADH ratios are advised to model redox-coupled catalysis .
Q. What structural biology approaches have resolved contradictions in the enzymatic mechanism of myo-inositol-1-phosphate synthase?
- Methodological Answer : Crystal structures of the enzyme bound to NAD+ and substrate analogs revealed conformational changes during catalysis. For example, NAD+ stabilizes a keto intermediate at C-5, disproving earlier hypotheses of direct cyclization. Cryo-EM and molecular dynamics simulations are now used to study real-time substrate channeling .
Q. What challenges arise in distinguishing 1D-myo-inositol 6-phosphate from stereoisomers like 1D-myo-inositol 3-phosphate?
- Methodological Answer : Structural isomers require advanced NMR (e.g., ¹H-³¹P correlation spectroscopy) or tandem MS with collision-induced dissociation (CID) to differentiate phosphate positions. Reference libraries (e.g., METLIN) and synthetic standards are essential for validation. Metabolomics workflows must account for pH-dependent phosphate migration artifacts .
Q. How do assay conditions (e.g., pH, ionic strength) affect myo-inositol-1-phosphate synthase activity?
- Methodological Answer : The enzyme’s affinity for fructose 6-phosphate decreases under high glucagon or low NAD+ conditions. Researchers should optimize buffer systems (e.g., Tris-HCl, pH 7.5) and include NAD+ stabilizers (e.g., BSA) in kinetic assays. Sephadex G-25 filtration removes endogenous inhibitors from crude extracts .
Key Considerations
- Experimental Design : Use isotopic tracers (¹³C, ³²P) to track inositol phosphate flux in in vivo models.
- Data Contradictions : Address conflicting kinetic data by standardizing NAD+ concentrations and validating assays with recombinant enzymes.
- Advanced Tools : Employ CRISPR-Cas9 knockouts in model organisms (e.g., Arabidopsis) to study inositol phosphate depletion effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
